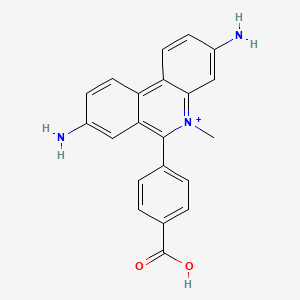

Carboxydimidium

Description

Carboxamides generally feature a carbonyl group bonded to an amine, enabling diverse reactivity and biological activity. Carboxydimidium’s synthesis likely involves palladium-catalyzed multicomponent reactions or decarboxylative cross-coupling, as seen in analogous protocols.

Properties

CAS No. |

66442-94-2 |

|---|---|

Molecular Formula |

C21H18N3O2+ |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzoic acid |

InChI |

InChI=1S/C21H17N3O2/c1-24-19-11-15(23)7-9-17(19)16-8-6-14(22)10-18(16)20(24)12-2-4-13(5-3-12)21(25)26/h2-11,23H,22H2,1H3,(H,25,26)/p+1 |

InChI Key |

BACYQOWCVRPKAG-UHFFFAOYSA-O |

SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N |

Other CAS No. |

66442-94-2 |

Related CAS |

52671-19-9 (chloride) |

Synonyms |

3,8-diamino-6-(4-carboxyphenyl)-5-methylphenanthridinium carboxydimidium carboxydimidium chloride carboxydimidium hydroxide, inner salt |

Origin of Product |

United States |

Comparison with Similar Compounds

4(5)-Nitroimidazole Carboxamides

- Synthesis : Prepared via activation of imidazole-2-carboxylic acid using oxalyl chloride or PyBOP, followed by amidation.

- Substituents : A nitro group at the 4(5)-position enhances electrophilicity and antimicrobial activity.

- Purity : Characterized by NMR and X-ray crystallography (CCDC 2291774).

- Applications : Antimicrobial and antitumor agents, with efficacy linked to nitro group redox activity.

Comparison with Carboxydimidium :

Imidazole-4(5)-carboxamide Hydrochloride

- Structure: Features an amino group at the 5(4)-position, enhancing solubility via hydrochloride salt formation.

- Applications : Intermediate in nucleotide synthesis (e.g., adenine analogs).

Comparison with Carboxydimidium :

- Carboxydimidium’s uncharged carboxamide group may reduce solubility but improve membrane permeability.

- Both compounds are used in multicomponent reactions, but Carboxydimidium’s catalysis applications are broader.

Functional Analogs: Palladium-Catalyzed Carboxamides

Palladium-Catalyzed Multicomponent Products (Compounds 4a, 4n)

Comparison with Carboxydimidium :

- Similar catalytic pathways suggest Carboxydimidium could achieve comparable yields.

- Carboxydimidium may exhibit superior thermal stability due to aromatic substituents.

Data Tables

Table 1: Physicochemical Properties of Carboxydimidium and Analogs

Key Research Findings

- Synthetic Advantages : Carboxydimidium’s palladium-catalyzed synthesis offers scalability and regioselectivity over traditional amidation methods.

- Safety Profile : Replacement of carboxylates with carboxamides (as in Carboxydimidium) reduces off-target reactivity, enhancing therapeutic indices.

- Limitations : Unlike nitroimidazoles, Carboxydimidium may lack redox-active groups, limiting its use in hypoxic-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.